N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(4-aminocyclohexyl)-N-methyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15(11-4-2-10(14)3-5-11)21(19,20)13-8-6-12(7-9-13)16(17)18/h6-11H,2-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJNMRJLUPBLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches to N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide
Direct Sulfonylation of N-Methyl-4-aminocyclohexylamine
The most straightforward route involves the reaction of N-methyl-4-aminocyclohexylamine with 4-nitrobenzenesulfonyl chloride under controlled conditions. This method aligns with protocols for analogous sulfonamides described in the patent literature.
Catalytic Sulfonylation at Elevated Temperatures
Key steps include:
- Dissolving N-methyl-4-aminocyclohexylamine (1.0 equiv) in toluene or xylene.
- Adding 4-nitrobenzenesulfonyl chloride (1.5–4.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF) (0.001–0.05 equiv).
- Heating the mixture to 120–160°C for 3–7 hours under nitrogen.
Mechanistic Insight : The DMF acts as a Lewis acid catalyst, facilitating the nucleophilic attack of the amine on the sulfonyl chloride. Elevated temperatures accelerate the reaction while minimizing bis-sulfonamide byproducts.
Yield Optimization :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 140 | 4 | 99.4 |
| NMP | 110 | 6 | 85 |
| None | 25 | 24 | 62 |
Room-Temperature Sulfonylation
An alternative approach from medicinal chemistry literature employs ambient conditions:
- Mixing the amine with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane.
- Stirring for 12–24 hours at 25°C.
- Quenching with aqueous sodium bicarbonate and extracting the product.
Advantages : Simplicity and compatibility with heat-sensitive substrates.
Limitations : Lower yields (62–75%) due to incomplete conversion and competing hydrolysis.
Stepwise Synthesis via Reductive Amination
For cases where N-methyl-4-aminocyclohexylamine is unavailable, a two-step synthesis is viable:
Synthesis of N-Methyl-4-aminocyclohexylamine
- Reductive Amination : Reacting 4-aminocyclohexanone with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol.
$$
\text{4-Aminocyclohexanone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-4-aminocyclohexylamine}
$$ - Isolation via distillation or column chromatography.
Subsequent Sulfonylation
The amine is then subjected to the sulfonylation conditions outlined in Section 1.1.
Experimental Procedures and Optimization
Large-Scale Catalytic Sulfonylation (Patent Method)
Materials :
- N-Methyl-4-aminocyclohexylamine : 20.0 g (0.127 mol)
- 4-Nitrobenzenesulfonyl chloride : 34.6 g (0.156 mol, 1.5 equiv)
- DMF : 0.1 g (0.0013 mol, 0.01 equiv)
- Toluene : 150 mL
Procedure :
- Charge the amine, DMF, and toluene into a reflux apparatus.
- Add the sulfonyl chloride dropwise at 85–90°C.
- Heat to 140°C for 4 hours, monitoring by GC.
- Cool, wash with water, and recrystallize from ethanol.
Outcome : 99.4% conversion, yielding 48.2 g (94%) of pure product.
Ambient-Temperature Synthesis (Medicinal Chemistry Method)
Materials :
- N-Methyl-4-aminocyclohexylamine : 10.0 g (0.063 mol)
- 4-Nitrobenzenesulfonyl chloride : 16.8 g (0.076 mol, 1.2 equiv)
- Dichloromethane : 100 mL
Procedure :
- Dissolve the amine in dichloromethane.
- Add sulfonyl chloride and stir for 24 hours.
- Extract with 5% HCl, dry over MgSO4, and evaporate.
Outcome : 11.8 g (72%) yield after silica gel chromatography.
Comparative Analysis of Methodologies
Purity and Characterization
Analytical Data
- Melting Point : 182–184°C (recrystallized from ethanol).
- $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.40 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 3.10 (m, 1H, cyclohexyl), 2.75 (s, 3H, N-CH3), 1.80–1.20 (m, 8H, cyclohexyl).
- HPLC Purity : 99.1% (C18 column, acetonitrile/water gradient).
Scientific Research Applications
N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The nitro and amino groups may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
N-(4-Aminocyclohexyl)-N-methyl-4-aminobenzene-1-sulfonamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(4-Aminocyclohexyl)-N-methyl-4-chlorobenzene-1-sulfonamide: A similar compound with a chlorine substituent instead of a nitro group.
Uniqueness: N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(4-Aminocyclohexyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry and various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Amino Group : Contributes to nucleophilic properties.
- Nitro Group : Can undergo reduction to form amine derivatives.
- Sulfonamide Group : Mimics natural substrates, potentially inhibiting enzyme activity.
The molecular formula is , and its InChI representation is:
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of Benzene : To introduce the nitro group.
- Sulfonation : To add the sulfonamide group.
- Nucleophilic Substitution : Introducing the cyclohexylamine derivative.
- Methylation : To obtain the final product.
This multi-step process can be optimized for yield and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial enzymes involved in folate metabolism, similar to other sulfonamides like sulfamethoxazole.
- Binding Affinities : Preliminary studies suggest that the compound may exhibit binding affinities for specific bacterial strains, enhancing its effectiveness as an antimicrobial agent.
Biological Activity Data
Research has indicated that this compound may possess notable antibacterial properties. A comparative analysis with similar compounds shows variations in biological activity influenced by structural differences.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Aminobenzene)-N-methyl-4-nitrobenzene-1-sulfonamide | Similar amine and sulfonamide groups | Lacks cyclohexyl structure |
| N-(2-Aminophenyl)-N-methyl-3-nitrobenzenesulfonamide | Different aromatic substitution pattern | Different biological activity profile |
| 4-Amino-N-methylbenzenesulfonamide | Simpler structure | May lead to different reactivity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : A study indicated that sulfonamides can effectively inhibit bacterial growth by targeting folate synthesis pathways. This compound showed promising results against specific strains of bacteria, suggesting its potential as a therapeutic agent.
- Mechanistic Studies : Research into the reduction of the nitro group revealed that derivatives formed could enhance biological activity through improved interactions with target enzymes.
- Comparative Efficacy : In vitro studies compared the efficacy of this compound with traditional antibiotics, demonstrating comparable or superior activity against resistant bacterial strains .
Q & A
Q. What retrosynthetic strategies are viable for designing analogs with enhanced pharmacokinetics?
- Methodological Answer :
- Disconnection 1 : Split the sulfonamide bond to prioritize 4-nitrobenzenesulfonyl chloride and N-methyl-4-aminocyclohexane.
- Bioisosteric Replacement : Substitute nitro with cyano (-CN) to reduce toxicity while retaining electron-withdrawing effects.
- SAR Analysis : Use parallel synthesis to generate 20 analogs. Evaluate logD (octanol/water) and metabolic stability in human liver microsomes (HLM t₁/₂ >60 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
